Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, which is characterized by its β-lactam structure. It is primarily used to treat various infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics. Ertapenem is notable for its long half-life, allowing for once-daily dosing, and its efficacy against a wide range of pathogens, including some strains of Enterobacteriaceae and Pseudomonas aeruginosa.
Ertapenem is classified as a synthetic β-lactam antibiotic and is marketed under the brand name Invanz. It was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2001. The compound's structure allows it to inhibit bacterial cell wall synthesis, making it effective against a variety of infections.
The synthesis of Ertapenem involves several key steps, typically starting from advanced intermediates derived from other carbapenems. One prominent method includes the condensation of specific amino acids and phosphonates in the presence of bases such as sodium bicarbonate or triethylamine in solvents like dimethylformamide or acetonitrile at low temperatures (around -50 °C) .
Ertapenem has a complex molecular structure characterized by its β-lactam ring fused with a five-membered ring containing sulfur. Its chemical formula is C_22H_25N_3O_6S, with a molecular weight of 453.51 g/mol. The structural representation can be summarized as follows:
The stereochemistry at specific centers contributes to its biological activity.
Ertapenem undergoes various chemical reactions during its synthesis:
Ertapenem exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for constructing the bacterial cell wall. This binding prevents cross-linking of peptidoglycan layers, leading to cell lysis and death.
Ertapenem is primarily used in clinical settings for treating serious infections including:
The compound's broad-spectrum activity makes it a valuable tool in combating resistant bacterial strains in hospital settings.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: